1-Benzyl-2,4,5-tribromo-1H-imidazole

Vue d'ensemble

Description

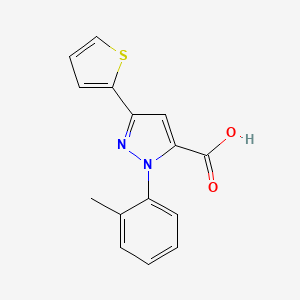

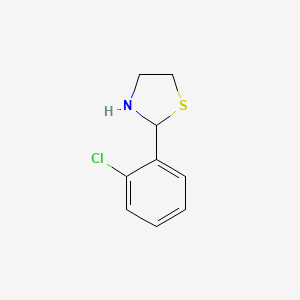

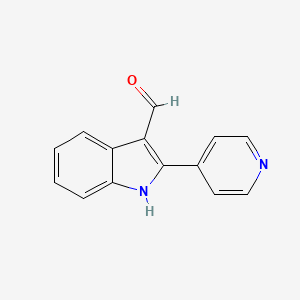

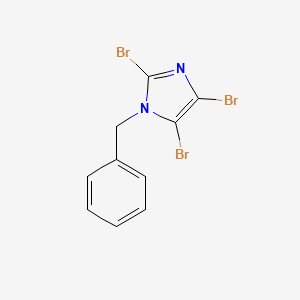

“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a chemical compound with the molecular formula C10H7Br3N2 . It is a CYP inhibitor that inhibits the biotransformation of MeO-BDEs (methoxylated-brominated diphenyl ethers) to OH-BDEs (hydroxylated) in fishes .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-Benzyl-2,4,5-tribromo-1H-imidazole”, can be achieved through various methods. One common method involves the coupling of substituted aromatic aldehydes and 2,3-diaminomaleonitriles in the presence of a mixture of cerium (IV) ammonium nitrate/nitric acid .Molecular Structure Analysis

The molecular structure of “1-Benzyl-2,4,5-tribromo-1H-imidazole” consists of a benzyl group attached to an imidazole ring, which is further substituted with three bromine atoms . The InChI code for this compound is 1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis

“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a solid compound with a molecular weight of 394.89 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Catalysis and Synthesis of Imidazoles

1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the efficient synthesis of 2,4,5-triaryl-1H-imidazoles, utilizing various catalysts and conditions to improve yield, reaction time, and environmental impact. For instance, sodium bisulfite has been employed as an inexpensive catalyst for this purpose, offering significant improvements in the yield of products and simplicity in operation (Sangshetti et al., 2008). Similarly, eco-friendly protocols using Brønsted acidic ionic liquids as catalysts have been developed to synthesize 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions, highlighting the methodology's excellent yields, cleaner reaction profiles, and the environmentally benign nature of the process (Banothu et al., 2017).

Corrosion Inhibition

Imidazole derivatives, including 1-Benzyl-2,4,5-tribromo-1H-imidazole, have shown promising results in corrosion inhibition. A study on new imidazole derivatives highlighted their potential as corrosion inhibitors for mild steel in acidic solutions, with one of the derivatives showing up to 96% inhibition efficiency. This study not only examined the corrosion inhibition potential but also used surface analysis and quantum chemical calculations to understand the underlying mechanisms (Prashanth et al., 2021).

Pharmaceutical Applications

While avoiding the specifics of drug use, dosage, and side effects, it's important to note that imidazole derivatives, including those similar to 1-Benzyl-2,4,5-tribromo-1H-imidazole, have been extensively studied for their medicinal applications. For example, they have been explored for antibacterial and antifungal activities. A particular study synthesized 2,4,5-tri(hetero)arylimidazole derivatives and found inhibition of Staphylococcus aureus proliferation, suggesting potential antibacterial activity (Ramos et al., 2020). Another research synthesized novel fused heterocyclic compounds with imidazole rings, evaluating their antifungal activity against phytopathogenic fungi, demonstrating that these compounds exhibited significant fungicidal activities (Li et al., 2018).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .

Orientations Futures

While specific future directions for “1-Benzyl-2,4,5-tribromo-1H-imidazole” are not mentioned in the available literature, imidazole compounds are a rich source of chemical diversity and have a broad range of chemical and biological properties . They are key components in the development of new drugs , suggesting potential future research directions in medicinal chemistry.

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that 1-Benzyl-2,4,5-tribromo-1H-imidazole may interact with multiple targets.

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it is likely that multiple pathways could be influenced.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

1-benzyl-2,4,5-tribromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVXZXBHQWNJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378300 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,4,5-tribromo-1H-imidazole | |

CAS RN |

31250-80-3 | |

| Record name | 1-Benzyl-2,4,5-tribromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)